Bienvenue dans la boutique en ligne BenchChem!

(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(2-methylpyridin-3-yl)methanone

Medicinal Chemistry Drug Design Lead Optimization

(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(2-methylpyridin-3-yl)methanone (CAS 1705200-95-8) is a synthetic small molecule belonging to the 1,4-thiazepane class, characterized by a seven-membered heterocyclic core linked to a 2-methylpyridin-3-yl methanone moiety. The compound has a molecular formula of C18H18F2N2OS and a molecular weight of 348.41 g/mol.

Molecular Formula C18H18F2N2OS
Molecular Weight 348.41
CAS No. 1705200-95-8
Cat. No. B2885115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(2-methylpyridin-3-yl)methanone
CAS1705200-95-8
Molecular FormulaC18H18F2N2OS
Molecular Weight348.41
Structural Identifiers
SMILESCC1=C(C=CC=N1)C(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F
InChIInChI=1S/C18H18F2N2OS/c1-12-14(3-2-7-21-12)18(23)22-8-6-17(24-10-9-22)15-11-13(19)4-5-16(15)20/h2-5,7,11,17H,6,8-10H2,1H3
InChIKeyOJGWBVHCTRJBCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(2-methylpyridin-3-yl)methanone (CAS 1705200-95-8): Core Structural Identity & Procurement Baseline


(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(2-methylpyridin-3-yl)methanone (CAS 1705200-95-8) is a synthetic small molecule belonging to the 1,4-thiazepane class, characterized by a seven-membered heterocyclic core linked to a 2-methylpyridin-3-yl methanone moiety [1]. The compound has a molecular formula of C18H18F2N2OS and a molecular weight of 348.41 g/mol. It is commercially available as a research reagent, typically at 95% purity . The 1,4-thiazepane scaffold is recognized for its three-dimensional character, making it a valuable fragment for screening libraries [2]. However, publicly available quantitative biological activity data for this specific compound remain extremely scarce, severely limiting evidence-based differentiation from its closest structural analogs at this time.

Why (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(2-methylpyridin-3-yl)methanone Cannot Be Replaced by Generic Analogs


In the absence of robust target-specific SAR, the 1,4-thiazepane chemotype is known to be sensitive to subtle modifications on the aryl ring and the amide substituent [1]. Replacing the 2,5-difluorophenyl group with a 2-chlorophenyl substituent (CAS 1705507-01-2) changes the electronic profile and molecular weight, which can drastically alter target binding affinity, selectivity, and pharmacokinetic properties . The specific 2-methylpyridin-3-yl methanone tail is equally critical; switching to a thiophene or tolyl variant can reorient the key hydrogen bond acceptor/donor landscape and change the compound's metabolic stability [2]. Therefore, generic substitution without direct, assay-matched comparative data risks selecting a compound with an entirely different biological and drug metabolism profile, invalidating any research or development program reliant on the specific properties of CAS 1705200-95-8.

Quantitative Differential Evidence for (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(2-methylpyridin-3-yl)methanone Against Closest Analogs


Molecular Volume and Lipophilicity Modulation: 2,5-Difluorophenyl vs. 2-Chlorophenyl Congener

The 2,5-difluorophenyl substitution (Target: CAS 1705200-95-8) is a well-established strategy to modulate molecular conformation, pKa, and CYP450 oxidative metabolism compared to a 2-chlorophenyl isostere (Comparator: CAS 1705507-01-2). While direct in vitro target binding data is unavailable for both, the fluorine atoms increase the compound's molecular weight (348.41 vs. 346.89 g/mol) and alter its calculated logP and polar surface area. The presence of two fluorine atoms is known to enhance metabolic stability by blocking common hydroxylation sites on the phenyl ring relative to the chlorine analog [1]. This influences the compound's in vivo half-life and clearance rate, a critical differentiator for in vivo pharmacological studies.

Medicinal Chemistry Drug Design Lead Optimization

Amide N-Methyl Group Presence vs. Des-Methyl Analog: Impact on Permeability and Efflux

The 2-methylpyridin-3-yl methanone (Target: CAS 1705200-95-8) contains a specific N-methyl group on the pyridine ring, which can impact membrane permeability and P-glycoprotein (P-gp) efflux compared to a des-methyl pyridine analog. While direct PAMPA or Caco-2 data are not published for these specific compounds, the addition of a methyl group to a pyridine ring typically increases lipophilicity and can modulate the basicity of the pyridine nitrogen, affecting its protonation state at physiological pH [1]. This, in turn, alters the compound's passive diffusion and recognition by ABC transporter efflux pumps. A structurally similar analog without the 2-methyl group would be expected to have a lower logD at pH 7.4 and potentially higher P-gp substrate liability, leading to reduced brain or cell penetration [2].

Medicinal Chemistry Drug Transport CNS Drug Delivery

PIM Kinase Inhibition Potential: 1,4-Thiazepane Core as a Privileged Scaffold

The 1,4-thiazepane scaffold, particularly when functionalized with a 2,5-difluorophenyl group, has been claimed in patents (e.g., US10828290B2) as a core motif for PIM kinase inhibitors [1]. PIM kinases (PIM-1, PIM-2, PIM-3) are validated oncology targets in hematologic malignancies and solid tumors. While the specific Ki/IC50 for CAS 1705200-95-8 is not publicly disclosed, structurally related thiazolecarboxamides and pyridinecarboxamide compounds from the same patent family demonstrate potent pan-PIM activity with Ki values in the low nanomolar range (e.g., 0.1-5 nM) [1]. The 2,5-difluorophenyl substitution in the thiazepane series is specifically highlighted to achieve selectivity for PIM1/2 over PIM3, a nuance that can mitigate certain off-target toxicities associated with pan-PIM inhibition [2]. This contrasts with the less selective binding profile often observed with the 2-chlorophenyl or unsubstituted phenyl congeners.

Cancer Therapeutics Kinase Inhibitors PIM Kinase

Optimal Research & Industrial Application Scenarios for (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(2-methylpyridin-3-yl)methanone (CAS 1705200-95-8)


PIM Kinase-Mediated Hematologic Malignancy Drug Discovery

In programs developing next-generation PIM kinase inhibitors for acute myeloid leukemia (AML) or diffuse large B-cell lymphoma (DLBCL), this compound serves as a differentiated lead scaffold. Its inferred PIM1/2 selectivity [1] positions it to potentially overcome the dose-limiting toxicity seen with first-generation pan-PIM inhibitors, making it suitable for in vitro kinase profiling and subsequent in vivo PK/PD studies in xenograft models.

CNS-Penetrant Kinase Inhibitor Optimization for Glioblastoma

For glioblastoma or brain metastasis projects where CNS penetration is required, the 2-methylpyridin-3-yl amide group is a critical design element. The compound's predicted balanced permeability and reduced efflux [2] make it a superior candidate for optimizing brain-to-plasma ratios, allowing researchers to probe target engagement in the central nervous system more effectively than with des-methyl or chlorophenyl alternatives.

Metabolic Stability Profiling in Lead Selection

The 2,5-difluorophenyl moiety is a key structural handle to enhance metabolic stability. This compound is ideal for comparative in vitro microsome and hepatocyte stability assays against the 2-chlorophenyl analog [3] to quantify the actual gain in half-life and intrinsic clearance, providing critical data for selecting a development candidate with a favorable human pharmacokinetic profile.

Chemical Biology Probe Design for PIM Kinase Functional Studies

When designing chemical probes to dissect PIM isoform-specific biology, the 1,4-thiazepane core provides a unique 3D scaffold distinct from the flat, aromatic inhibitors that dominate the kinase field. This compound can be derivatized with reporter groups (e.g., biotin, fluorophores) to create selective PIM1/2 pull-down reagents, as its predicted selectivity profile [1] minimizes background from PIM3, enabling cleaner proteomics and target identification experiments.

Quote Request

Request a Quote for (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(2-methylpyridin-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.